[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Overview
Description
“[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound . It is similar to 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamino)acetic acid and 2-(Pyrimidin-2-ylamino)acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C6H7N3O2/c10-5(11)4-9-6-7-2-1-3-8-6/h1-3H,4H2,(H,10,11)(H,7,8,9)
. Physical and Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 222.23 .Scientific Research Applications
1. Development of Inhibitors for Cyclin-Dependent Kinase-2
- This compound has been investigated for its role as an inhibitor of cyclin-dependent kinase-2 (CDK2), a protein crucial for cell cycle regulation. Researchers have explored its synthesis, structure-activity relationships (SAR), and biological activity, finding some analogues with potent inhibitory properties against CDK2 (Wang et al., 2004).
2. Structural Characterization and Spectral Analysis
- The structural and spectral properties of analogs of this compound, such as imidazo[1,2-a]pyrimidin-2-yl-acetic acid, have been extensively studied. These studies include X-ray crystallography and vibrational spectroscopy, providing insights into their molecular interactions and structural dynamics (Dylong et al., 2016).
3. Synthesis of Heterocyclic Systems
- Researchers have used similar compounds as reagents for synthesizing various heterocyclic systems. These studies explore the synthesis of derivatives like pyrimidinones and their potential applications (Stanovnik et al., 1990).
4. Antagonistic Activities
- Studies have also focused on the use of these compounds as CRTH2 antagonists, potentially useful for treating diseases such as asthma and allergic rhinitis. These investigations include the analysis of isotopically enriched analogues (Expert Opinion on Therapeutic Patents, 2010).
5. Antitumor and Antiproliferative Effects
- There is ongoing research into the antitumor and antiproliferative effects of phenylamide derivatives of similar compounds. These studies aim to develop potent and selective anti-tumor drugs, with some compounds showing high antiproliferative potency on specific cancer cell lines (Liu et al., 2011).
6. Stem Cell Research
- A derivative of this compound, known as thiazovivin, has been identified as a small molecule that improves the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. The synthesis of thiazovivin and its structural analysis contribute significantly to stem cell research (Ries et al., 2013).
7. Synthesis and Biological Evaluation of Novel Derivatives
- There's ongoing research on synthesizing and evaluating the biological activity of various derivatives of this compound. These studies aim to understand their potential as antibacterial and antifungal agents, as well as their effectiveness against resistant bacterial strains (Alsahib & Dhedan, 2021).
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as collagen prolyl 4-hydroxylases, which are involved in the hydroxylation of proline residues in collagen . This interaction suggests that this compound may influence collagen synthesis and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in fibrosis. Studies have demonstrated that this compound can inhibit the expression of collagen type I alpha 1 (COL1A1) protein, which is crucial in the development of fibrotic tissues . Additionally, it affects gene expression related to cellular metabolism and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been found to inhibit the activity of collagen prolyl 4-hydroxylases, leading to reduced hydroxylation of proline residues in collagen . This inhibition results in decreased stability and accumulation of collagen, thereby mitigating fibrotic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of collagen synthesis and reduced fibrotic tissue formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular apoptosis and tissue necrosis . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to collagen synthesis and degradation. It interacts with enzymes such as collagen prolyl 4-hydroxylases, influencing the hydroxylation process of proline residues . This interaction affects the overall metabolic flux and levels of collagen metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its biochemical effects . The compound’s distribution is crucial for its efficacy in inhibiting fibrotic processes.
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where collagen synthesis occurs . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Its presence in the endoplasmic reticulum allows it to effectively inhibit collagen prolyl 4-hydroxylases and reduce collagen synthesis.
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-7(15)4-6-5-16-9(12-6)13-8-10-2-1-3-11-8/h1-3,5H,4H2,(H,14,15)(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBPFVSHWCAGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257988 | |
Record name | 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219828-13-3 | |
Record name | 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219828-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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